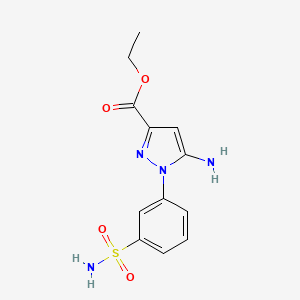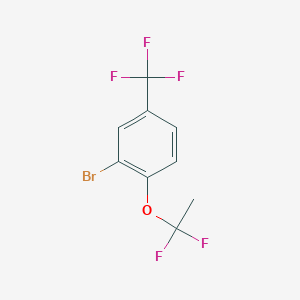
2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (such as bromine and fluorine) attached to an aromatic benzene ring. The presence of multiple halogen atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene typically involves the introduction of bromine, difluoroethoxy, and trifluoromethyl groups onto a benzene ring. Common synthetic routes may include:
Halogenation: Introduction of bromine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Etherification: Formation of the difluoroethoxy group through a nucleophilic substitution reaction with a suitable difluoroethanol derivative.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods may involve large-scale halogenation, etherification, and trifluoromethylation reactions under controlled conditions to ensure high yield and purity of the final product. These methods often utilize continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions (e.g., Suzuki, Heck) to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino derivative, while oxidation may produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(1,1-difluoro-ethoxy)-benzene: Lacks the trifluoromethyl group, which may affect its chemical and physical properties.
1-(1,1-Difluoro-ethoxy)-4-trifluoromethyl-benzene: Lacks the bromine atom, which may influence its reactivity and applications.
2-Bromo-4-trifluoromethyl-benzene: Lacks the difluoroethoxy group, which may alter its solubility and interactions with other molecules.
Uniqueness
The presence of both bromine and trifluoromethyl groups, along with the difluoroethoxy moiety, makes 2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene unique. These functional groups impart distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H6BrF5O |
|---|---|
Molekulargewicht |
305.04 g/mol |
IUPAC-Name |
2-bromo-1-(1,1-difluoroethoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6BrF5O/c1-8(11,12)16-7-3-2-5(4-6(7)10)9(13,14)15/h2-4H,1H3 |
InChI-Schlüssel |
FGYSIKUIKSIKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC1=C(C=C(C=C1)C(F)(F)F)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B15091005.png)
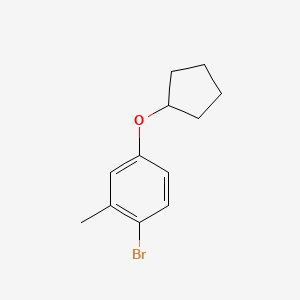
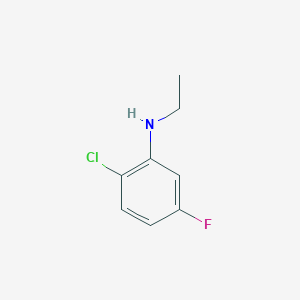

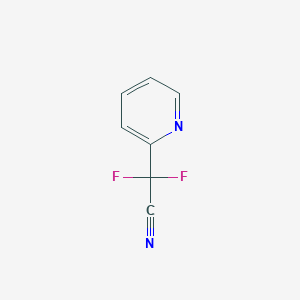

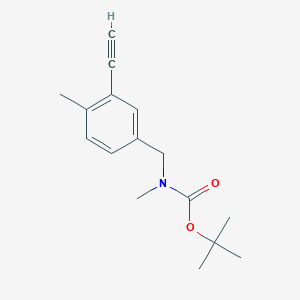

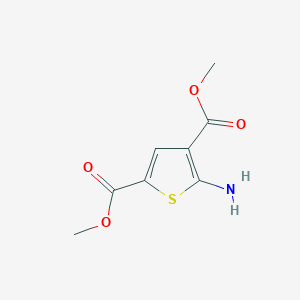
![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)

![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
